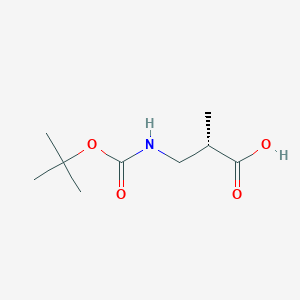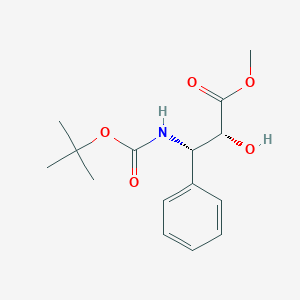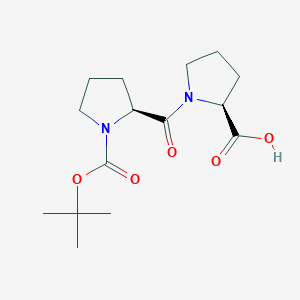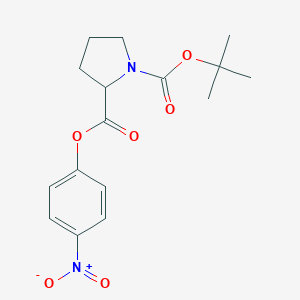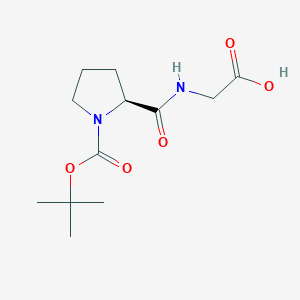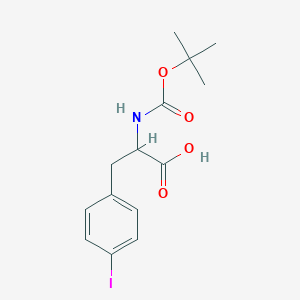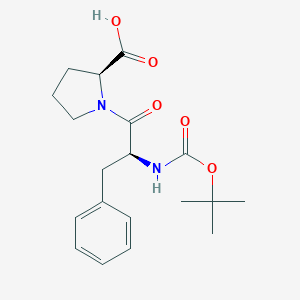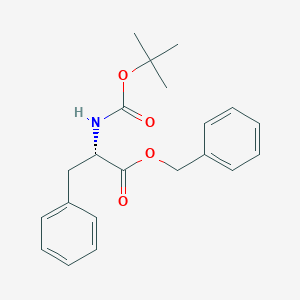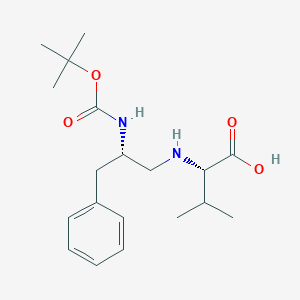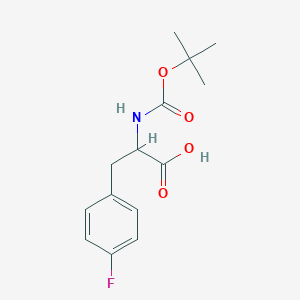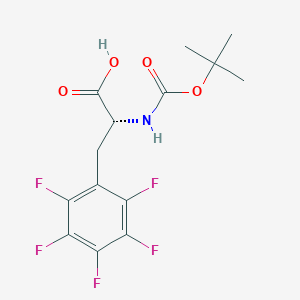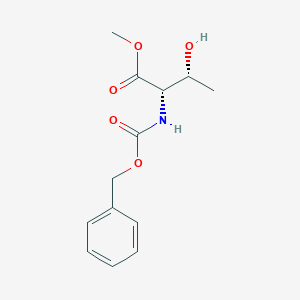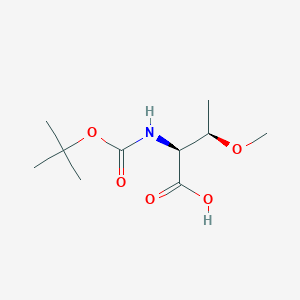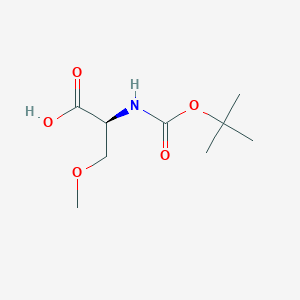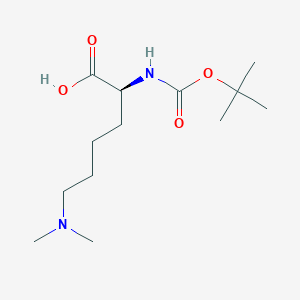
Boc-lys(ME)2-OH
Overview
Description
Mechanism of Action
Target of Action
Boc-Lys(Me)₂-OH is a derivative of the naturally occurring proteinogenic amino acid Nε, Nε-dimethyl-L-lysine . It is primarily used as a building block in peptide synthesis .
Mode of Action
As a building block in peptide synthesis, it likely interacts with other amino acids to form peptides via amide bond formation .
Action Environment
The action, efficacy, and stability of Boc-Lys(Me)₂-OH are likely influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For instance, it is recommended to store the compound below +30°C , suggesting that higher temperatures may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-lys(ME)2-OH typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group, followed by the methylation of the epsilon-amino group. The general procedure includes the following steps :
Protection of the Amino Group: The amino group of lysine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution of tert-butyl alcohol at room temperature.
Methylation of the Epsilon-Amino Group: The protected lysine is then subjected to reductive methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride. This step introduces two methyl groups to the epsilon-amino group, resulting in the formation of N,N-dimethyl-L-lysine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques . The use of solid-phase synthesis allows for the efficient and high-yield production of the compound with minimal purification steps.
Chemical Reactions Analysis
Types of Reactions
Boc-lys(ME)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Substitution Reactions:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various alkylating agents, such as methyl iodide or benzyl bromide
Major Products Formed
Deprotection: N,N-dimethyl-L-lysine
Substitution: N-substituted derivatives of N,N-dimethyl-L-lysine
Scientific Research Applications
Boc-lys(ME)2-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides containing N,N-dimethyl-L-lysine residues.
Protein Modification: The compound is used to introduce dimethylated lysine residues into proteins, which can affect protein function and interactions.
Biological Studies: It is used in studies investigating the role of lysine methylation in biological processes, such as gene regulation and protein-protein interactions.
Drug Development: This compound is used in the development of peptide-based drugs and therapeutic agents.
Comparison with Similar Compounds
Boc-lys(ME)2-OH can be compared with other similar compounds, such as:
Boc-Lys-OH: This compound is the non-methylated version of this compound and is used as a building block in peptide synthesis.
Fmoc-Lys(Me)2-OH: This compound is similar to this compound but uses a different protecting group (Fmoc) for the amino group.
Boc-N-Me-Leu-OH: This compound is a methylated derivative of leucine and is used in peptide synthesis.
The uniqueness of this compound lies in its ability to introduce dimethylated lysine residues into peptides, which can significantly impact the properties and functions of the resulting peptides .
Properties
IUPAC Name |
(2S)-6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-7-9-15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXRFYHPDPDJSY-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427025 | |
| Record name | BOC-LYS(ME)2-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65671-53-6 | |
| Record name | BOC-LYS(ME)2-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


